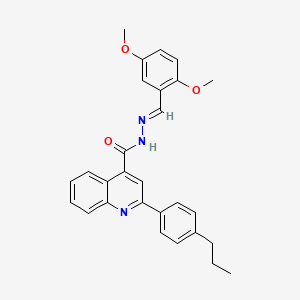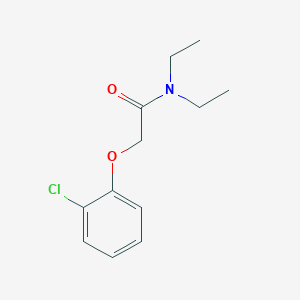![molecular formula C19H14N4O2 B5752608 1-phenyl-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5752608.png)
1-phenyl-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione, commonly known as Pyrazolidinedione, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of Pyrazolidinedione is not fully understood. However, it has been reported to inhibit the activity of some enzymes, including tyrosinase and acetylcholinesterase. Pyrazolidinedione has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Pyrazolidinedione has been reported to exhibit different biochemical and physiological effects. In vitro studies have shown that Pyrazolidinedione can inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis. Pyrazolidinedione has also been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. In vivo studies have shown that Pyrazolidinedione can induce apoptosis in cancer cells and reduce the growth of tumors.
Advantages and Limitations for Lab Experiments
Pyrazolidinedione has some advantages and limitations for laboratory experiments. One of the advantages is that it can be synthesized using different methods, and the yield is usually good. Pyrazolidinedione is also stable under different conditions, making it suitable for different experiments. However, Pyrazolidinedione has some limitations, including its low solubility in water, which can affect its bioavailability and limit its applications in some experiments.
Future Directions
Pyrazolidinedione has shown promising potential applications in different fields. Future research can focus on the synthesis of Pyrazolidinedione derivatives with improved properties and activities. The mechanism of action of Pyrazolidinedione can be further studied to understand its interactions with different enzymes and cellular pathways. Pyrazolidinedione can also be studied for its potential applications in drug delivery systems and nanotechnology.
Synthesis Methods
Pyrazolidinedione can be synthesized using different methods, including the reaction of 4-phenyl-1H-pyrazole-3,5-diamine with ethyl acetoacetate in the presence of acetic acid and glacial acetic acid. Another method involves the reaction of 4-phenyl-1H-pyrazole-3,5-diamine with ethyl acetoacetate in the presence of piperidine. These methods have been reported to yield Pyrazolidinedione in good to excellent yields.
Scientific Research Applications
Pyrazolidinedione has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, Pyrazolidinedione has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. In materials science, Pyrazolidinedione has been used as a building block for the synthesis of novel materials, including metal-organic frameworks. In analytical chemistry, Pyrazolidinedione has been used as a chelating agent for the determination of metal ions in different samples.
properties
IUPAC Name |
(4Z)-1-phenyl-4-[(1-phenylpyrazol-4-yl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-18-17(19(25)23(21-18)16-9-5-2-6-10-16)11-14-12-20-22(13-14)15-7-3-1-4-8-15/h1-13H,(H,21,24)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFCMGLXSUUZOK-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)/C=C\3/C(=O)NN(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5752541.png)
![1-(diphenylmethyl)-4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B5752548.png)

![2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5752557.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide](/img/structure/B5752564.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5752580.png)
![N-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonothioyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5752581.png)


![N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5752620.png)